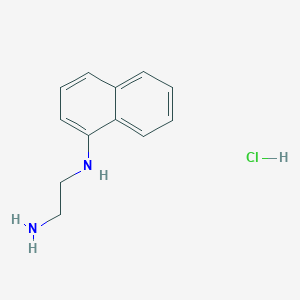

N-(1-Naphthyl)ethylendiamin-Dihydrochlorid

Übersicht

Beschreibung

N-(1-Naphthyl)ethylenediamine dihydrochloride: is an organic compound widely used in various scientific fields. It is known for its role as a reagent in the quantitative analysis of nitrates and nitrites in water samples through colorimetry. The compound is commercially available and often used in modified Saville and Griess assays .

Wissenschaftliche Forschungsanwendungen

N-(1-Naphthyl)ethylenediamine dihydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

Target of Action

N-(1-Naphthyl)ethylenediamine dihydrochloride primarily targets aromatic amines, aminophenols, phenylenediamines, dinitroanilines, chloroanilines, thiols, and sulfonamides . These compounds are often involved in various biochemical reactions and pathways.

Mode of Action

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . This interaction results in the formation of these complexes, which can be investigated using techniques like positron annihilation lifetime spectroscopy .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it is used in the preparation of staining solutions for visualizing the reaction products of starch-active enzymes, which contain α-1, 4 linked and α-1, 6 linked glucose . This indicates its role in influencing carbohydrate metabolism pathways.

Result of Action

The primary result of the action of N-(1-Naphthyl)ethylenediamine dihydrochloride is the formation of strongly colored azo compounds . This occurs when it undergoes a diazonium coupling reaction in the presence of nitrite . The color intensity of the resulting azo compound can be measured spectrophotometrically, providing a quantitative measure of the nitrite concentration .

Action Environment

The action, efficacy, and stability of N-(1-Naphthyl)ethylenediamine dihydrochloride can be influenced by various environmental factors. For instance, its solubility in water suggests that it can be affected by the pH and temperature of the solution . Furthermore, it is sensitive to light and hygroscopic , indicating that its stability and activity can be affected by light exposure and humidity.

Biochemische Analyse

Biochemical Properties

N-(1-Naphthyl)ethylenediamine dihydrochloride acts as a donor molecule and forms charge transfer (CT) complexes with π-acceptors (quinol and picric acid), σ-acceptors (iodine), and vacant orbital acceptors (tin (IV) tetrachloride and zinc chloride) . These complexes have been investigated by positron annihilation lifetime spectroscopy (PAL) . The compound undergoes most reactions typical to naphthylamine and primary amines such as diazotation .

Cellular Effects

It is known that the compound is used in the quantitative analysis of nitrate and nitrite in water samples by colorimetry . This suggests that it may interact with cellular components involved in nitrate and nitrite metabolism.

Molecular Mechanism

N-(1-Naphthyl)ethylenediamine dihydrochloride readily undergoes a diazonium coupling reaction in the presence of nitrite to give a strongly colored azo compound . This reaction is used in the quantitative analysis of nitrate and nitrite in water samples . The compound’s ability to form charge transfer (CT) complexes with various acceptors also suggests that it may interact with biomolecules in a similar manner.

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade easily .

Metabolic Pathways

Its use in the analysis of nitrate and nitrite suggests that it may interact with enzymes or cofactors involved in nitrate and nitrite metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)ethylenediamine dihydrochloride can be synthesized by reacting 1-naphthylamine with 2-chloroethanamine. The reaction typically involves heating the reactants in an appropriate solvent under controlled conditions to yield the desired product .

Industrial Production Methods: The industrial production of N-(1-Naphthyl)ethylenediamine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions: N-(1-Naphthyl)ethylenediamine dihydrochloride undergoes several types of chemical reactions, including:

Diazotation: This reaction involves the formation of diazonium salts, which can further react to form azo compounds.

Coupling Reactions: It readily undergoes diazonium coupling reactions in the presence of nitrite to form strongly colored azo compounds.

Common Reagents and Conditions:

Diazotation: Typically involves nitrous acid as a reagent under acidic conditions.

Coupling Reactions: Requires nitrite ions and an acidic environment to facilitate the formation of azo compounds.

Major Products:

Vergleich Mit ähnlichen Verbindungen

Ethylenediamine: Similar to N-(1-Naphthyl)ethylenediamine dihydrochloride, it acts as a bidentate ligand but is a stronger ligand due to the absence of the naphthyl group.

1-Naphthylamine: Shares the naphthyl group but lacks the ethylenediamine moiety, making it less versatile in forming coordination compounds.

Uniqueness: N-(1-Naphthyl)ethylenediamine dihydrochloride is unique due to its ability to form charge transfer complexes and its widespread use in analytical chemistry for the detection of nitrates and nitrites. Its dual functionality as both a naphthylamine and an ethylenediamine derivative makes it a valuable reagent in various scientific applications .

Eigenschaften

CAS-Nummer |

1465-25-4 |

|---|---|

Molekularformel |

C12H15ClN2 |

Molekulargewicht |

222.71 g/mol |

IUPAC-Name |

N'-naphthalen-1-ylethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C12H14N2.ClH/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;/h1-7,14H,8-9,13H2;1H |

InChI-Schlüssel |

WZRRZVUZWWMSKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl.Cl |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2NCCN.Cl |

Color/Form |

LONG HEXAGONAL PRISMS |

melting_point |

370 to 374 °F (NTP, 1992) 188-190 °C |

Key on ui other cas no. |

1465-25-4 |

Physikalische Beschreibung |

N-(1-naphthyl)ethylenediamine dihydrochloride appears as white to light tan or gray crystalline solid or off-white powder. (NTP, 1992) |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

551-09-7 (Parent) |

Löslichkeit |

1 to 10 mg/mL at 64° F (NTP, 1992) SOL IN 95% ALCOHOL, DILUTE HYDROCHLORIC ACID, HOT WATER, ACETONE, ABSOLUTE ALCOHOL |

Synonyme |

N-(1-naphthyl)ethylenediamine N-(1-naphthyl)ethylenediamine dihydrochloride N-(1-naphthyl)ethylenediamine monohydrochloride N-1-EDAN N-1-ethylenediaminonaphthalene N-1-naphthylethylenediamine N-naphthyl-ethylene-diammonium dichloride |

Dampfdruck |

Negligible (NTP, 1992) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary analytical application of N-(1-Naphthyl)ethylenediamine dihydrochloride?

A1: N-(1-Naphthyl)ethylenediamine dihydrochloride is widely employed as a chromogenic reagent in spectrophotometric assays, particularly for determining nitrite concentrations. [, , , , , , , ]

Q2: How does N-(1-Naphthyl)ethylenediamine dihydrochloride enable nitrite detection?

A2: It participates in a diazo coupling reaction. Nitrite reacts with a suitable reagent like sulfanilamide to form a diazonium salt. This salt then couples with N-(1-Naphthyl)ethylenediamine dihydrochloride, generating a colored azo dye detectable by spectrophotometry. [, , , , , ]

Q3: What makes N-(1-Naphthyl)ethylenediamine dihydrochloride suitable for analyzing environmental samples?

A3: Methods using N-(1-Naphthyl)ethylenediamine dihydrochloride have demonstrated high sensitivity, allowing for the determination of nitrite in complex matrices like water (including rainwater, lake water, and seawater), soil, and even biological samples like saliva. [, , ]

Q4: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used in automated analytical systems?

A4: Yes, it has been successfully integrated into flow injection analysis (FIA) systems for automated nitrite determination, enabling high throughput analysis of water samples. [, , ]

Q5: Are there any solid-phase extraction techniques using N-(1-Naphthyl)ethylenediamine dihydrochloride for nitrite analysis?

A5: Yes, researchers have developed methods where the azo dye formed with N-(1-Naphthyl)ethylenediamine dihydrochloride is extracted onto C18 cartridges, allowing for preconcentration and enhanced sensitivity in nitrite analysis. [, ]

Q6: What are the limitations of using N-(1-Naphthyl)ethylenediamine dihydrochloride in nitrite analysis?

A6: While generally robust, the method can be susceptible to interferences from other chemical species. Careful optimization and potential masking agents may be needed for accurate analysis, especially in complex matrices. []

Q7: How is N-(1-Naphthyl)ethylenediamine dihydrochloride used to quantify other compounds?

A7: Beyond nitrite, it has been indirectly used to quantify substances like hydrogen sulfide, ascorbic acid, and even pharmaceuticals by exploiting reactions that ultimately produce or consume nitrite, allowing for indirect measurement. [, , , ]

Q8: What is the biological significance of nitric oxide (NO) and its relationship with N-(1-Naphthyl)ethylenediamine dihydrochloride?

A8: Nitric oxide is a crucial signaling molecule in biological systems. N-(1-Naphthyl)ethylenediamine dihydrochloride is used in assays to quantify NO indirectly by measuring the nitrite produced as a byproduct of NO reactions. [, ]

Q9: Can N-(1-Naphthyl)ethylenediamine dihydrochloride be used to study enzyme activity?

A9: Yes, it has been used in assays to determine the activity of enzymes like nitrate reductase and glutathione S-transferase, which are involved in important biological processes. [, , , , ]

Q10: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been investigated for potential carcinogenicity?

A10: Yes, a bioassay was conducted on Fischer 344 rats and B6C3F1 mice. Under the specific conditions of that study, dietary administration of N-(1-Naphthyl)ethylenediamine dihydrochloride was not found to be carcinogenic. []

Q11: Are there applications of N-(1-Naphthyl)ethylenediamine dihydrochloride in material science?

A11: Yes, it has been used in conjunction with other materials to fabricate electrochemical sensors. For instance, a paste electrode incorporating N-(1-Naphthyl)ethylenediamine dihydrochloride, nickel porphyrin, and graphene oxide was developed for the sensitive detection of naphthalene. []

Q12: Has N-(1-Naphthyl)ethylenediamine dihydrochloride been used to study the self-assembly of polymers?

A12: Yes, researchers have investigated its use as a fluorescent probe to study the formation of reversed micelles by amphiphilic block copolymers in solutions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.